tert-Butyl 5-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-7-8(6-12)15-11(13,4)5/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKBXTJHHHNYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(CC(O1)CBr)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129373 | |
| Record name | 3-Oxazolidinecarboxylic acid, 5-(bromomethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956365-26-6 | |
| Record name | 3-Oxazolidinecarboxylic acid, 5-(bromomethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956365-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxazolidinecarboxylic acid, 5-(bromomethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes for tert-Butyl 5-(Bromomethyl)-2,2-Dimethyloxazolidine-3-Carboxylate
Radical Bromination Using N-Bromosuccinimide (NBS)
The predominant method involves radical bromination of tert-butyl 5-methyl-2,2-dimethyloxazolidine-3-carboxylate using N-bromosuccinimide (NBS) under controlled conditions. This approach leverages the stability of the oxazolidine ring and the selectivity of radical intermediates.
Reaction Mechanism
The bromination proceeds via a radical chain mechanism:
- Initiation : Dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) generates radicals under thermal conditions.
- Propagation : NBS undergoes homolytic cleavage to produce bromine radicals, which abstract hydrogen from the methyl group of the precursor.
- Termination : The bromomethyl intermediate stabilizes, yielding the target compound.
Standard Laboratory Procedure
A representative protocol involves:
- Reagents :
- tert-Butyl 5-methyl-2,2-dimethyloxazolidine-3-carboxylate (1.0 equiv)
- NBS (1.1 equiv)
- BPO (0.1 equiv)
- Carbon tetrachloride (CCl₄) as solvent
- Conditions : Reflux at 80°C for 6–8 hours under nitrogen.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–85% (isolated) |
| Purity | >95% (HPLC) |
| Side Products | Di-brominated derivatives (<5%) |
Solvent and Initiator Optimization
- Solvent Effects :
- Initiator Comparison :
Alternative Bromination Strategies
Electrophilic Bromination with HBr/H₂O₂
A less common method employs hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) to generate bromine in situ. While cost-effective, this approach risks oxazolidine ring opening under acidic conditions.
Typical Conditions :
- HBr (48% aq., 2.0 equiv)
- H₂O₂ (30%, 1.5 equiv)
- Dichloromethane, 0°C to room temperature, 12 hours.
| Outcome | Details |
|---|---|
| Yield | 50–60% |
| Major Limitation | Ring degradation products (20–30%) |
Light-Mediated Bromination
Photochemical activation using UV light and molecular bromine (Br₂) offers a metal-free alternative. However, precise control of light intensity and stoichiometry is critical to prevent over-bromination.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Modern facilities employ continuous flow technology to enhance reproducibility and safety:
Catalyst Recycling and Waste Mitigation
- BPO Recovery : Liquid-liquid extraction recovers 80–85% of BPO for reuse.
- Solvent Reclamation : Distillation reclaims >95% of CCl₄, aligning with green chemistry principles.
Reaction Optimization and Troubleshooting
Critical Parameters
- NBS Stoichiometry : Excess NBS (>1.1 equiv) increases di-bromination risk.
- Oxygen Exclusion : Rigorous nitrogen purging prevents radical quenching (yield drop by 20–30% if omitted).
- Temperature Control : Exceeding 90°C accelerates decomposition of the oxazolidine ring.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
| Method | Yield | Scalability | Environmental Impact |
|---|---|---|---|
| Radical (NBS/BPO) | 85% | High | Moderate (CCl₄ use) |
| HBr/H₂O₂ | 60% | Low | Low |
| Photochemical | 75% | Medium | Low |
Cost Considerations
- NBS-Based Routes : ~$120/kg (raw materials).
- HBr/H₂O₂ : ~$80/kg but offset by lower yields.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carboxylate ester to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield tert-butyl 5-(azidomethyl)-2,2-dimethyloxazolidine-3-carboxylate, while oxidation with potassium permanganate could produce tert-butyl 5-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylic acid.
Scientific Research Applications
tert-Butyl 5-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The presence of the tert-butyl and oxazolidine groups can influence the reactivity and selectivity of these reactions by providing steric and electronic effects.
Comparison with Similar Compounds
Positional Isomers: Bromomethyl Substitution
- tert-Butyl 4-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate (CAS: 857906-94-6)
- Structural Difference : Bromomethyl group at position 4 instead of 4.
- Impact : Altered steric and electronic environments influence reactivity. For example, position 4 may offer reduced steric hindrance in nucleophilic substitutions compared to position 5 .
- Applications : Used in enantioselective syntheses, such as chiral building blocks for drug candidates .
Hydroxymethyl Derivatives
- (S)-tert-Butyl 4-(Hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate (CAS: 108149-65-1)
- Functional Difference : Hydroxymethyl (-CH2OH) replaces bromomethyl (-CH2Br).
- Reactivity : The hydroxyl group enables oxidation to aldehydes or protection/deprotection strategies, whereas bromine facilitates alkylation or cross-coupling reactions .
- Applications : Intermediate for synthesizing antiviral or anti-inflammatory agents .
Morpholine and Oxazolidinone Analogues
- tert-Butyl 2-methylmorpholine-4-carboxylate (CAS: 1062174-58-6) Structural Difference: Six-membered morpholine ring vs. five-membered oxazolidine.
- 5-(Bromomethyl)-5-methyloxazolidin-2-one (CAS: 73833-65-5) Functional Difference: Oxazolidinone (lactam) ring instead of oxazolidine (amine). Reactivity: The carbonyl group in oxazolidinone reduces nucleophilicity at nitrogen, directing reactivity toward ring-opening or polymerization .
Comparative Data Table
Biological Activity
tert-Butyl 5-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate is a specialized organic compound belonging to the oxazolidine family, characterized by its unique molecular structure that includes a tert-butyl group, a bromomethyl substituent, and a carboxylate ester functional group. With a molecular formula of CHBrN O and a molecular weight of approximately 294.2 g/mol, this compound exhibits significant chemical reactivity and potential biological activity.
Chemical Structure and Properties
The compound's structure enhances its stability and reactivity due to the presence of the tert-butyl group, which contributes hydrophobic characteristics, while the bromomethyl group may facilitate biological interactions through mechanisms such as halogen bonding. This unique combination makes it a valuable intermediate in organic synthesis and a candidate for pharmacological studies.
Biological Activity Insights
While specific data on the biological activity of this compound is limited, related compounds in the oxazolidine class have been explored for various pharmacological properties. Notably, oxazolidines are recognized for their antimicrobial activities and potential as scaffolds in drug development. The presence of the bromomethyl group may enhance these interactions by increasing binding affinity to biological targets.
Potential Applications
- Pharmaceutical Development : The compound may serve as an intermediate in synthesizing pharmaceuticals with antimicrobial properties.
- Biochemical Research : It can be utilized to modify biomolecules for studying their structure and function.
- Industrial Uses : Applications include the production of specialty chemicals and materials.
The mechanism by which this compound exerts its effects largely depends on its chemical reactivity. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, allowing nucleophiles to attack the carbon atom and form new bonds. The steric and electronic effects provided by the tert-butyl and oxazolidine groups can influence the reactivity and selectivity of these reactions.
Comparative Analysis with Related Compounds
To understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | 95715-87-0 | 0.88 | Contains a formyl group instead of bromomethyl |
| (S)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine | 108149-60-6 | 0.81 | Features methoxycarbonyl and tert-butyloxy groups |
| (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic Acid | 139009-66-8 | 0.82 | Contains a Boc protecting group |
This table highlights how variations in functional groups can affect the biological activity and reactivity profiles of oxazolidine derivatives.
Case Studies and Research Findings
Research has indicated that oxazolidines can possess antimicrobial properties. For instance, studies on similar compounds have shown inhibition of growth in murine Sarcoma models, suggesting potential anticancer activity . Moreover, some derivatives have demonstrated effectiveness against viral replication, indicating broader antiviral potential .
Q & A
Q. What are standard synthetic routes for tert-butyl 5-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate?
The compound is typically synthesized from Garner’s aldehyde (S-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate). Key steps include nucleophilic addition (e.g., Grignard reagents like vinyl magnesium bromide) at low temperatures (−70°C to −75°C) to introduce functional groups, followed by bromination of the resulting alcohol. Purification involves silica gel chromatography with ethyl acetate/hexane gradients .
Q. How is the bromomethyl group introduced into the oxazolidine scaffold?
The bromomethyl group is introduced via nucleophilic substitution or radical bromination. For example, after synthesizing an alcohol intermediate (e.g., tert-butyl 5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate), bromination is achieved using reagents like PBr₃ or CBr₄ under anhydrous conditions .
Q. What purification methods are effective for isolating this compound?
Radial chromatography with silica gel and ethyl acetate/hexane eluents (e.g., 0% to 15% gradient) is commonly used. Thin-layer chromatography (TLC) with ninhydrin staining helps monitor reaction progress and diastereomer separation .
Q. Why is the tert-butyl group used in this compound?
The tert-butyl group acts as a protective group for the carboxylate moiety, enhancing solubility in organic solvents and stability during reactions. It can be removed later under acidic conditions (e.g., trifluoroacetic acid) .
Q. How is the compound characterized after synthesis?
Standard techniques include ¹H/¹³C NMR for structural confirmation (e.g., δ 1.48 ppm for tert-butyl protons), IR spectroscopy for functional groups (e.g., 1723 cm⁻¹ for carbonyl), and HRMS for molecular weight validation .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during synthesis?
Diastereoselectivity (e.g., 6:1 ratio of desired product) is controlled by maintaining strict low-temperature conditions (−70°C) during Grignard addition and using chiral auxiliaries. Radial chromatography resolves diastereomers post-synthesis .
Q. What strategies address low yields in bromomethyl functionalization?
Low yields often arise from competing elimination or over-bromination. Optimizing stoichiometry (e.g., 1.2 equiv brominating agent) and using anhydrous solvents (THF or DCM) can mitigate side reactions .
Q. How does the bromomethyl group facilitate further functionalization?
The bromomethyl group is a versatile handle for cross-coupling reactions (e.g., Suzuki with boronic acids) or nucleophilic substitutions (e.g., with amines or thiols). Pd-catalyzed couplings require inert atmospheres and ligands like Pd(PPh₃)₄ .
Q. What are the challenges in analyzing diastereomeric mixtures?
Diastereomers with similar polarity complicate chromatographic separation. Advanced NMR techniques (e.g., NOESY) differentiate stereoisomers by analyzing spatial interactions, while chiral HPLC with polysaccharide columns improves resolution .
Q. How can orthogonal protecting groups be employed in multi-step syntheses?
Combining tert-butyl carbamate (Boc) with benzyl ethers or silyl groups allows sequential deprotection. For example, TFA selectively removes Boc, while hydrogenolysis cleaves benzyl groups .
Q. What mechanistic insights explain regioselectivity in hydroboration-oxidation of allylic alcohols?
Hydroboration of allylic alcohols (e.g., tert-butyl 4-((R)-1-hydroxyallyl)-2,2-dimethyloxazolidine-3-carboxylate) follows anti-Markovnikov addition due to steric effects. Borane-THF complexes favor less hindered pathways, yielding 1,3-diols after oxidation .
Q. How can synthetic routes be streamlined for high-throughput applications?
A redesigned route reduces steps from seven to five by replacing low-yield epoxidation (Corey–Chaykovsky) with direct allylation. This improves overall yield from 2% to 8% and scalability for drug discovery assays .
Q. What analytical methods validate the compound’s stability under reaction conditions?
Stability is assessed via TLC monitoring during prolonged reactions (e.g., Wittig or Grignard). Accelerated degradation studies (e.g., heating at 40°C in DMSO) combined with LC-MS identify decomposition products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
